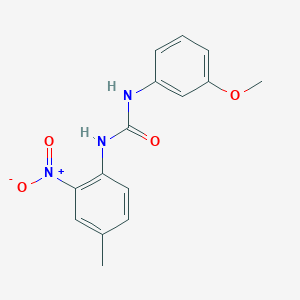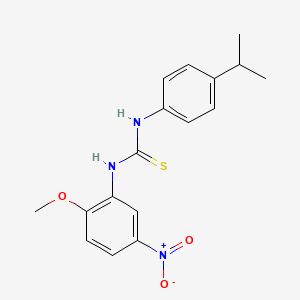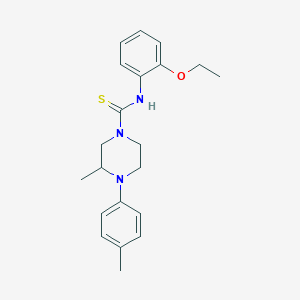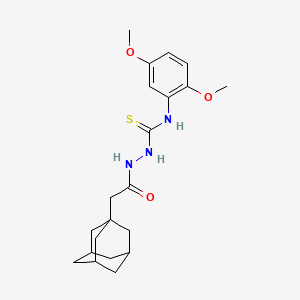![molecular formula C17H21F3N2S B4116929 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4116929.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and has been shown to have promising effects in various biological systems.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a key role in B cell receptor signaling. By inhibiting BTK, TAK-659 can prevent the activation of downstream signaling pathways that lead to the proliferation and survival of cancer cells, as well as the activation of immune cells in autoimmune diseases and inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 can induce cell death and inhibit cell proliferation, while in immune cells, TAK-659 can inhibit the production of cytokines and the activation of T cells. In preclinical models of inflammation, TAK-659 has been shown to reduce the production of inflammatory mediators and improve disease symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its specificity for BTK, which allows researchers to selectively target this enzyme without affecting other signaling pathways. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of new formulations or delivery methods that could improve the pharmacokinetic properties of the compound. Another area of interest is the exploration of TAK-659 in combination with other drugs or therapies, which may enhance its therapeutic effects. Finally, further studies are needed to fully understand the potential applications of TAK-659 in various disease states, including cancer, autoimmune diseases, and inflammation.
Scientific Research Applications
TAK-659 has been studied for its potential applications in various scientific fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma and leukemia. In immunology, TAK-659 has been shown to inhibit the activity of BTK, a key enzyme involved in B cell receptor signaling, which may have implications for the treatment of autoimmune diseases. In inflammation, TAK-659 has been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2S/c1-10(13-9-11-6-7-12(13)8-11)21-16(23)22-15-5-3-2-4-14(15)17(18,19)20/h2-5,10-13H,6-9H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQCEPSIRJURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=S)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



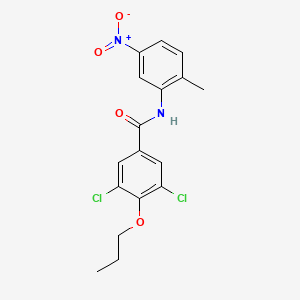
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)
![ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4116876.png)
![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116880.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)
